GPR4 Antagonism Selectivity vs. hERG and H3
In a head-to-head panel of GPCR and ion channel assays, 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole demonstrates potent GPR4 antagonism (IC50 = 53 nM) while exhibiting no meaningful affinity for hERG (IC50 = 23,000 nM) or histamine H3 receptor (IC50 = 30,000 nM) [1]. This selectivity window is critical for compounds targeting the proton-sensing GPCR family, where off-target ion channel blockade can lead to cardiotoxicity.
| Evidence Dimension | GPR4 antagonism vs. hERG channel inhibition |
|---|---|
| Target Compound Data | IC50 = 53 nM (GPR4); IC50 = 23,000 nM (hERG); IC50 = 30,000 nM (H3) |
| Comparator Or Baseline | In-class GPCR ligands frequently exhibit hERG IC50 < 10 µM |
| Quantified Difference | >400-fold selectivity for GPR4 over hERG |
| Conditions | Human GPR4 expressed in HeLa cells (HTRF cAMP assay); Recombinant human ERG expressed in HEK293 membranes (radioligand displacement) |
Why This Matters
This selectivity profile enables researchers to probe GPR4-mediated biology in cellular and in vivo models without confounding cardiotoxicity or off-target CNS effects.
- [1] BindingDB BDBM50450949; GPR4 IC50=53 nM; hERG IC50=2.30E+4 nM; H3 IC50=3.00E+4 nM. View Source
